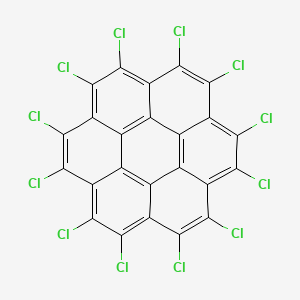

Dodecachlorocoronene

Description

Significance of Perhalogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry and Materials Science

Perhalogenated polycyclic aromatic hydrocarbons (PAHs) represent a fascinating class of organic molecules where all hydrogen atoms on the aromatic core are replaced by halogen atoms. This complete halogenation bestows upon them remarkable properties not typically observed in their parent hydrocarbons. PAHs themselves are organic compounds composed of multiple fused aromatic rings and are often formed from the incomplete combustion of organic materials. wikipedia.orgiarc.fr Their planar structure and extended π-electron systems are foundational to their diverse applications. rsc.org

The introduction of halogens, such as chlorine, significantly alters the electronic landscape of the PAH core. This modification can lead to enhanced thermal and chemical stability, as well as unique optical and electronic characteristics. In the realm of materials science, which combines principles from physics, chemistry, and engineering to design and utilize new materials, these properties are highly sought after. futurumcareers.comgeeksforgeeks.org The ability to tune the properties of PAHs through perhalogenation opens up avenues for the development of novel organic semiconductors, advanced coatings, and functional materials for electronic devices. rsc.orgresearchgate.net

Historical and Current Research Trajectories of Dodecachlorocoronene (C₂₄Cl₁₂)

The study of this compound has evolved from its initial synthesis to its current role as a precursor for creating even more complex and functional molecules. Early research focused on the fundamental chlorination of coronene (B32277) to produce C₂₄Cl₁₂ and characterizing its basic properties. mpg.de Theoretical studies, employing methods like semiempirical molecular orbital theory, have been conducted to understand its optimized structure and electronic properties. researchgate.net

Current research has taken a more application-driven approach. This compound is now utilized as a key starting material in the synthesis of novel materials. For instance, it has been used to create persulfurated coronene (C₂₄S₁₂), a "next-generation sulflower," by replacing the chlorine atoms with sulfur. mpg.de This transformation highlights the utility of C₂₄Cl₁₂ as a versatile building block. Furthermore, this compound has been employed in the synthesis of molecular asterisks through reactions with p-phenylene sulfides. instras.com The generation of carbon cluster ions (C₂₄•+) from this compound via electron-impact ionization has also been a subject of investigation, providing insights into the fundamental behavior of these carbon-rich structures. researchgate.netresearchgate.net

Research Gaps and Motivations for Advanced Scholarly Inquiry

Despite the progress made, several research gaps remain in the understanding and application of this compound. While its use as a synthetic precursor is established, a deeper exploration of its own intrinsic properties and potential applications is warranted. For example, a comprehensive experimental characterization of its charge transport properties and performance in electronic devices is an area ripe for investigation.

The motivation for further research is fueled by the promise of developing new materials with tailored functionalities. The unique structure of this compound, with its electron-deficient core surrounded by a halo of chlorine atoms, makes it an intriguing candidate for applications in organic electronics, such as in n-type semiconductors. Understanding how its structure influences its self-assembly on different substrates could pave the way for its use in creating highly ordered thin films for electronic applications. core.ac.uk Further exploration of its reactivity could also lead to the synthesis of a wider array of novel coronene-based materials with unprecedented properties.

Overview of Outline Structure and Thematic Focus

This article provides a focused examination of this compound within the context of academic research. The structure of this article is designed to first introduce the broader class of perhalogenated PAHs to which this compound belongs, establishing their significance. It then delves into the specific research history and current investigative paths concerning C₂₄Cl₁₂. Finally, it identifies the existing gaps in knowledge and outlines the motivations that continue to drive scholarly interest in this compound. The thematic focus remains strictly on the chemical and materials science aspects of this compound, highlighting its role as a subject of fundamental study and a building block for advanced materials.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |

| Coronene | C₂₄H₁₂ | 300.36 | Parent PAH | mpg.de |

| This compound | C₂₄Cl₁₂ | 695.58 | Perhalogenated PAH, Synthetic Precursor | mpg.deresearchgate.net |

| Persulfurated Coronene | C₂₄S₁₂ | 673.2 | Next-generation "Sulflower" | mpg.de |

Table 2: Investigational Techniques Used in this compound Research

| Technique | Purpose | Finding | Reference |

| Semiempirical Molecular Orbital Theory | Theoretical investigation of structural and electronic properties. | Provided optimized structure and electronic details of the molecule. | researchgate.net |

| Electron-Impact Ionization and Collision-Induced Dissociation | Generation and study of carbon cluster ions. | C₂₄•+ ions were generated from C₂₄Cl₁₂. | researchgate.netresearchgate.net |

| Nucleophilic Substitution Reactions | Synthesis of coronene derivatives. | Successful replacement of chlorine atoms with other functional groups. | mpg.deresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94227-23-3 |

|---|---|

Molecular Formula |

C24Cl12 |

Molecular Weight |

713.7 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecachlorocoronene |

InChI |

InChI=1S/C24Cl12/c25-13-7-1-2-4-6-5-3(1)9(16(28)14(7)26)18(30)20(32)11(5)22(34)24(36)12(6)23(35)21(33)10(4)19(31)17(29)8(2)15(13)27 |

InChI Key |

QASRWDGDVZIOIS-UHFFFAOYSA-N |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C(C(=C6C(=C(C5=C(C(=C4C(=C(C3=C(C(=C2C(=C7Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dodecachlorocoronene

Established Synthetic Pathways to Dodecachlorocoronene

The preparation of this compound is primarily achieved through the exhaustive chlorination of its parent hydrocarbon, coronene (B32277).

The most common method for synthesizing this compound is the direct chlorination of coronene. rsc.org This process involves treating coronene with a potent chlorinating agent to replace all twelve hydrogen atoms on the aromatic core with chlorine atoms. Due to the stability of the coronene scaffold, these reactions often require forcing conditions. The perchlorination is often preferred over partial chlorination to prevent the formation of complex and difficult-to-separate mixtures of isomers with varying degrees of chlorination. acs.orgchemrxiv.org The resulting this compound is a non-planar chlorocarbon, a structural feature that influences its reactivity and packing in the solid state. rsc.org

Table 1: Synthesis of this compound via Direct Chlorination

| Starting Material | Reagents/Conditions | Product | Notes |

| Coronene | Chlorinating Agent | This compound | This is the primary and most direct route. |

Data for this table is synthesized from general knowledge of perchlorination reactions and specific mentions in the literature.

While direct chlorination of coronene is standard, multi-step strategies starting from other polycyclic aromatic hydrocarbons can also be employed to generate coronene cores that are subsequently chlorinated. For instance, derivatives of perylene (B46583) can be expanded through a sequence of reactions, such as bromination followed by Suzuki-Miyaura or Sonogashira coupling and a final cyclization step, to form the coronene skeleton. mdpi.com This approach allows for the introduction of functional groups prior to the formation of the core, although the final step to achieve the dodecachloro- derivative would still involve an exhaustive chlorination.

Direct Chlorination Protocols

This compound as a Crucial Synthetic Intermediate

The twelve chlorine atoms on the periphery of this compound are susceptible to displacement, making it a versatile precursor for a wide range of functionalized coronene derivatives.

The electron-withdrawing nature of the chlorine atoms activates the coronene core for nucleophilic aromatic substitution (SₙAr) reactions. masterorganicchemistry.comwikipedia.org This allows for the complete replacement of all twelve chloro substituents. A notable example is the reaction with arenethiolate nucleophiles in a dipolar aprotic solvent like 1,3-dimethylimidazolidin-2-one (DMEU) to yield dodecathioethers. rsc.org Similarly, reacting this compound with lithium benzylthiolate affords 1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(benzylthio)coronene. researchgate.netmpg.de This complete substitution highlights the utility of this compound as a scaffold for creating highly functionalized discotic molecules.

The derivatives produced via nucleophilic substitution serve as intermediates for more complex, extended systems. For example, the dodecakis(benzylthio)coronene can undergo reductive cleavage of the benzyl (B1604629) protecting groups, followed by an oxidative process to yield an unprecedented persulfurated coronene (C₂₄S₁₂), considered a next-generation "sulflower". mpg.depolimi.it This material, with an all-sulfur terminated edge, is a fully sulfur-substituted PAH. polimi.it In another application, perthiolated coronene, derived from this compound, has been used as a ligand to synthesize a two-dimensional metal-organic framework (MOF) with iron-bis(dithiolene) linkages. researchgate.net This MOF exhibits high electrical conductivity, demonstrating how derivatization of this compound can lead to advanced electronic materials. researchgate.net

This compound is also a key reactant in the MacNicol reaction, a type of cross-coupling reaction used to create larger molecular structures. It has been employed in reactions with p-phenylene sulfides to synthesize "molecular asterisks". instras.com This reaction demonstrates the ability to use this compound as a central, multi-functional core from which arms can be extended to build well-defined, star-shaped macromolecules. instras.com

Table 2: Derivatization Reactions of this compound

| Reactant | Nucleophile/Reagent | Product | Application/Significance | Citation |

| This compound | Arenethiolates | Dodecathioethers | Host molecules | rsc.org |

| This compound | Lithium benzylthiolate | Dodecakis(benzylthio)coronene | Intermediate for persulfurated coronene | researchgate.netmpg.de |

| This compound | p-Phenylene sulfides | Molecular Asterisks | Supramolecular architectures | instras.com |

| Dodecakis(benzylthio)coronene | 1. Lithium in NH₃2. H₂O₂, HCl | Persulfurated Coronene (C₂₄S₁₂) | "Sulflower", cathode material | mpg.depolimi.it |

| Perthiolated Coronene (from this compound) | Iron salts | 2D Conductive MOF | Electronic materials | researchgate.net |

Controlled Chemical Transformations of this compound

Reductive Cleavage Strategies

Reductive cleavage is a key strategy for the functionalization of this compound. This process involves the stripping of chlorine atoms, which can be followed by the introduction of new functional groups. A notable example is the synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(benzylthio)coronene. researchgate.net This is achieved through the nucleophilic replacement of all chlorine substituents on the this compound core using lithium benzylthiolate. researchgate.net The resulting dodecakis(benzylthio)coronene can then undergo further transformation.

While specific studies on this compound are focused, broader research into the dechlorination of other chlorinated aromatic compounds provides context. Methods for dechlorinating polychlorinated biphenyls (PCBs) and other aromatic compounds include chemical dehalogenation using immobilized reagents, γ-ray irradiation, and various catalytic systems. mst.eduacs.org Anaerobic microorganisms have also been shown to dechlorinate PCB congeners, with rates influenced by environmental conditions and the presence of other organic molecules. nih.gov These diverse strategies underscore the general importance and varied approaches to reductive cleavage in chlorinated aromatic chemistry.

Generation of Carbon Cluster Ions (C₂₄•+) from C₂₄Cl₁₂

The generation of the carbon cluster ion C₂₄•⁺ from this compound is a significant area of research, primarily explored through mass spectrometry techniques. researchgate.netacs.org This transformation is achieved by inducing the exhaustive elimination of all chlorine atoms from the precursor molecule. yorku.ca

The primary method involves electron-impact ionization of C₂₄Cl₁₂ followed by collision-induced dissociation (CID). acs.orgresearchgate.net This process is often carried out using advanced spectrometry techniques such as Fourier transform ion-cyclotron resonance (FT-ICR) spectrometry. researchgate.netacs.org A specific technique, multiple-excitation collisional activation (MECA), is employed to sequentially fragment the molecular ion (C₂₄Cl₁₂•⁺) and its subsequent fragment ions (C₂₄Clₓ⁺) until only the C₂₄•⁺ carbon core remains. acs.orgacs.org

Research indicates that this step-by-step elimination of chlorine atoms can generate different isomeric forms of the C₂₄•⁺ ion. acs.orgacs.org One suggested structure is a graphitic isomer that retains the polycyclic skeleton of the original coronene molecule. acs.orgacs.org Another potential structure is a monocyclic carbon ring. acs.orgacs.org The formation of these distinct isomers is evidenced by their differing reactivity with organic molecules like pyridine (B92270). One C₂₄•⁺ isomer adds only a single pyridine molecule, whereas another isomer adds multiple pyridine molecules, suggesting a different structural configuration. acs.org

This method of generating specific carbon cluster ions from perhalogenated precursors like this compound is a general approach for producing Cₙ⁺ species. yorku.ca The ability to create these ions allows for the study of their fundamental structures and reactivity, which is crucial for understanding the properties of carbon-rich materials and their potential applications. researchgate.netacs.org

Interactive Data Table: Experimental Techniques for C₂₄•⁺ Generation

| Precursor Molecule | Ionization Method | Fragmentation Technique | Instrumentation | Key Observation | Reference |

| This compound (C₂₄Cl₁₂) | Electron-Impact Ionization | Collision-Induced Dissociation (CID), Multiple-Excitation Collisional Activation (MECA) | Fourier Transform Ion-Cyclotron Resonance (FT-ICR) Spectrometry | Generation of isomeric C₂₄•⁺ ions with different reactivities. | acs.org, acs.org |

| This compound (C₂₄Cl₁₂) | Electron-Impact Ionization | Collision-Induced Dissociation (CID) | Fourier Transform Ion-Cyclotron Resonance (FT-ICR) Spectrometry | Reaction of C₂₄•⁺ with pyridine results in the addition of pyridine molecules. | researchgate.net, researchgate.net |

| Coronene (C₂₄H₁₂) | Not Applicable | Sustained Off-Resonance Irradiation (SORI) - CID | Fourier Transform Ion-Cyclotron Resonance (FT-ICR) Spectrometry | Stepwise H atom elimination to produce C₂₄Hₓ⁺ and ultimately C₂₄•⁺. | acs.org |

Advanced Spectroscopic and Structural Characterization of Dodecachlorocoronene and Its Derivatives

High-Resolution Spectroscopic Probes for Electronic Structure and Bonding

Advanced spectroscopic methods are indispensable for a detailed understanding of the molecular and electronic structure of complex molecules like dodecachlorocoronene. These techniques provide insights into electronic transitions, elemental composition, local atomic environments, and magnetic properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk For organic molecules, particularly those with conjugated π-systems like coronene (B32277), the absorption of UV or visible radiation excites outer electrons, promoting them from their ground state to a higher energy level. shu.ac.uklibretexts.org The most common transitions observed in the 200-700 nm range are π → π* and n → π* transitions. shu.ac.uk

In this compound, the extensive π-conjugation of the coronene core is expected to result in absorption bands in the UV-Vis region. The presence of chlorine atoms, which are auxochromes, can influence the absorption spectrum. Auxochromes are saturated groups that, when attached to a chromophore (the light-absorbing part of the molecule), can shift the wavelength and intensity of the absorption maximum. bspublications.net The numerous chlorine atoms in this compound introduce n (non-bonding) electrons, which could potentially lead to n → π* transitions in addition to the π → π* transitions of the coronene ring system. shu.ac.ukbspublications.net The conjugation of multiple chromophores, as seen in the polycyclic structure of coronene, generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. msu.edu

Table 1: Typical Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | Far UV region (<180 nm) |

| n → σ* | Excitation of a non-bonding electron to a σ* antibonding orbital. | 180-240 nm |

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200-700 nm |

This table provides a generalized overview of electronic transitions and their typical wavelength ranges.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgeag.com The process involves irradiating a sample with X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. eag.com Each element has a unique set of binding energies, allowing for elemental identification. eag.com

For this compound, XPS would confirm the presence of carbon and chlorine. High-resolution scans of the carbon 1s and chlorine 2p peaks can provide detailed information about their chemical states. covalentmetrology.com Variations in the binding energy, known as chemical shifts, can indicate different bonding environments. For instance, the binding energy of carbon atoms bonded to chlorine will be shifted compared to those bonded only to other carbon atoms due to the electronegativity of chlorine. This allows for a detailed analysis of the C-Cl and C-C bonding within the molecule. XPS is particularly powerful because it not only identifies the elements present but also how they are bonded to each other. wikipedia.org

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. malvernpanalytical.comansto.gov.au XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comsigray.com

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the region near an absorption edge, providing information on the electronic structure of unoccupied states. wikipedia.orgdiamond.ac.uk The shape and position of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom. washington.eduuu.nl For this compound, XANES at the chlorine K-edge could provide insights into the local electronic environment of the chlorine atoms and the nature of the C-Cl bond. The technique is element-specific, allowing for the selective probing of the chlorine atoms within the molecule. uu.nl

Extended X-ray Absorption Fine Structure (EXAFS) for Atomic Distances and Coordination

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic structure around a specific element. wikipedia.orgdiamond.ac.uk The oscillations in the EXAFS region are caused by the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.com Analysis of these oscillations can determine the distances to, number of, and type of neighboring atoms. youtube.com

For this compound, EXAFS analysis at the chlorine K-edge could precisely determine the C-Cl bond lengths and potentially the distances to neighboring chlorine atoms. This information is complementary to data obtained from diffraction techniques and is particularly valuable for studying materials in various states, including amorphous solids, liquids, and gases. mpg.de

Table 2: Information from XAS Techniques

| Technique | Region | Information Provided |

|---|---|---|

| XANES | Near absorption edge | Oxidation state, coordination geometry, electronic structure of unoccupied states. wikipedia.orgwashington.edu |

This table summarizes the key information obtained from the different regions of an X-ray absorption spectrum.

Electron Paramagnetic Resonance (EPR) for Spin Density Distribution in Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. wikipedia.orgbruker.com The basic principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins instead of nuclear spins. wikipedia.org

If this compound is converted into a radical ion (either a radical cation or anion), EPR spectroscopy can be used to study the distribution of the unpaired electron's spin density across the molecule. The interaction of the unpaired electron with magnetic nuclei (like ¹³C) leads to hyperfine coupling, which splits the EPR signal into multiple lines. wikipedia.org The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus. By analyzing the hyperfine structure of the EPR spectrum, a detailed map of the spin density distribution in the this compound radical can be constructed. This provides fundamental insights into the electronic structure of its molecular orbitals. The technique is highly specific to paramagnetic species and can provide information on their identity and concentration. bruker.com

Advanced Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy serves as a cornerstone for probing the molecular structure and dynamics of materials. Techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the vibrational modes of molecules, which are unique to their atomic composition and bonding arrangement.

Raman Spectroscopy for Vibrational Modes and Crystallinity

Raman spectroscopy is a non-destructive light scattering technique that provides a spectral fingerprint of a molecule's vibrational modes. horiba.com It is particularly effective for analyzing the composition, structure, and crystallinity of materials. numberanalytics.com When monochromatic light, typically from a laser, interacts with a sample, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational frequencies of the molecule's bonds. horiba.com

For crystalline materials, the periodic structure of the lattice allows for only specific phonons, leading to sharp, well-defined peaks in the Raman spectrum. csic.es The position and intensity of these peaks are highly sensitive to the molecular structure and local environment. In contrast, amorphous materials exhibit broader spectral features due to the lack of long-range order. csic.es This makes Raman spectroscopy an excellent tool for assessing the degree of crystallinity in a sample. The technique can resolve subtle differences in the energies of crystal lattice vibrational modes, which are influenced by changes in molecular interactions and unit cell structure. crystallizationsystems.com

Key information derived from Raman spectroscopy includes:

Vibrational Modes: Each peak in a Raman spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

Crystallinity: The sharpness and intensity of Raman peaks can indicate the degree of crystalline order within a material. numberanalytics.com

Polymorphism: Different crystalline forms (polymorphs) of a substance will produce distinct Raman spectra, allowing for their identification and characterization. numberanalytics.comcrystallizationsystems.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. biomedscidirect.comupi.edu It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. upi.edudergipark.org.tr This absorption is measured and plotted as a spectrum, which provides a unique molecular "fingerprint."

By analyzing the positions and intensities of the absorption bands in an FTIR spectrum, scientists can determine the presence of specific functional groups within a molecule like this compound. researchgate.net For instance, the presence of C-Cl bonds would be expected to produce characteristic absorptions in the infrared spectrum. This technique is rapid, non-destructive, and highly sensitive to molecular structure. biomedscidirect.comupi.edu

Table 1: Common FTIR Functional Group Frequencies

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3650 - 3250 (broad) |

| Carbonyl (C=O) | Stretching | 1780 - 1650 |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Carbon-Halogen (C-X) | Stretching | 800 - 500 |

This table provides a general range for common functional groups. Specific peak positions can vary based on the molecular environment.

Electron Microscopy and Diffraction for Morphology and Crystalline Order

Electron microscopy techniques offer unparalleled resolution for visualizing the morphology and crystalline structure of materials at the nanoscale and even atomic level. tescan-analytics.com

Transmission Electron Microscopy (TEM) for Morphology and Layer Stacking

Transmission Electron Microscopy (TEM) is a versatile imaging technique that provides high-resolution images of the internal structure of a material. jeolusa.com A beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. jeolusa.comeels.info TEM can reveal detailed information about a material's morphology, including the size, shape, and arrangement of its constituent particles or layers. tescan-analytics.commdpi.com

For layered compounds like this compound, TEM is invaluable for directly visualizing the stacking of molecular layers. mdpi.com High-resolution TEM (HRTEM) can even resolve the individual atomic planes within a crystalline material, allowing for the direct measurement of interlayer spacing. mdpi.com This capability is crucial for understanding the three-dimensional structure and identifying any stacking faults or defects. tescan-analytics.com

Selected Area Electron Diffraction (SAED) for In-Plane Periodicity

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information about a specific area of the sample. wikipedia.org By inserting an aperture in the image plane of the microscope, a diffraction pattern can be generated from a selected region of the specimen. gatan.com

The resulting SAED pattern is a two-dimensional representation of the reciprocal lattice of the crystal. wikipedia.org For a single crystal, the pattern consists of a regular array of sharp spots. wikipedia.org The arrangement and spacing of these spots can be used to determine the crystal system, lattice parameters, and crystallographic orientation. For polycrystalline materials, the pattern consists of a series of concentric rings, with each ring corresponding to a specific set of lattice planes. wikipedia.org

In the context of this compound, SAED is used to probe the in-plane periodicity of the molecular arrangement. By analyzing the diffraction pattern, researchers can confirm the crystalline nature of the material and measure the repeating distances within the molecular layers.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique that is often combined with TEM to provide localized chemical and electronic information. eels.info EELS analyzes the energy distribution of electrons that have passed through a sample. researchgate.net Some electrons lose energy as they interact with the atoms in the specimen, and the amount of energy lost is characteristic of the elements present and their bonding environment. eels.info

EELS can be used to:

Identify Elements: The core-loss region of the EELS spectrum shows sharp edges corresponding to the ionization energies of different elements, allowing for elemental identification with high spatial resolution. eels.infodectris.com

Determine Chemical State: The fine structure near the ionization edges (Electron Loss Near Edge Structure, or ELNES) is sensitive to the local chemical environment, including oxidation state and coordination. eels.info

Probe Electronic Properties: The low-loss region of the spectrum provides information about the electronic properties of the material, such as plasmon excitations and the band gap. researchgate.net

For this compound, EELS can be employed to map the distribution of carbon and chlorine atoms at the nanoscale, providing direct evidence of the compound's chemical composition and homogeneity.

Table 2: Comparison of Electron Microscopy Techniques

| Technique | Information Obtained | Primary Application for this compound |

| TEM | Morphology, size, shape, internal structure, layer stacking | Visualizing molecular layers and overall particle morphology |

| SAED | Crystallinity, lattice parameters, crystal orientation | Determining the in-plane periodicity and crystal structure |

| EELS | Elemental composition, chemical bonding, electronic structure | Mapping the local distribution of carbon and chlorine atoms |

Computational and Theoretical Investigations of Dodecachlorocoronene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies provide fundamental insights into the electronic structure and stability of dodecachlorocoronene (C₂₄Cl₁₂). These computational methods allow for the prediction of molecular properties and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating ground state properties such as electron density, total energy, and molecular structure with a reasonable balance between computational cost and accuracy. mdpi.comresearchgate.net The core principle of DFT is that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org The Hohenberg-Kohn theorems provide the theoretical foundation, stating that the ground-state properties are uniquely determined by the electron density and that the exact ground-state density minimizes the energy functional. flapw.derutgers.edu

However, the accuracy of DFT calculations depends on the choice of the exchange-correlation functional, and care is needed for systems with significant relativistic effects or strong electron correlation. mdpi.com While standard DFT is designed for ground-state properties, time-dependent DFT (TD-DFT) can be used for excited states. mdpi.com

Semi-empirical molecular orbital theories, such as AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods for gaining initial insights into the properties of molecules like this compound. dtic.mil These methods simplify calculations by using approximations from ab initio techniques and incorporating experimental data to parameterize certain integrals. dtic.mil This approach significantly speeds up computations, making it suitable for large molecules where ab initio calculations would be prohibitively time-consuming. dtic.mil

The structural and electronic properties of this compound have been investigated using semi-empirical molecular orbital theory at the AM1 level. metu.edu.trmetu.edu.trresearchgate.net These calculations provide an optimized structure and information about the molecule's electronic properties. researchgate.net For instance, a distortion from planarity in the this compound molecule, caused by steric hindrance from the bulky chlorine atoms, was initially observed at the semi-empirical AM1 level and later confirmed by more accurate methods. researchgate.net

Semi-empirical methods are based on quantum mechanics but replace some explicit calculations with approximations derived from experimental data. dtic.mil They often consider only valence electrons to further reduce computational demand. dtic.mil While methods like Extended Hückel neglect all electron-electron interactions, making them fast but less accurate, other semi-empirical techniques provide a qualitative estimate of molecular orbital shapes, relative energies, and electron density distribution. dtic.mil The zero differential overlap approximation is a central technique in these methods, reducing the scaling of two-electron repulsion integral calculations from N⁴ to N², where N is the number of basis functions. wikipedia.org

Ab initio electronic structure calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental parameters. These methods provide highly accurate predictions of chemical properties for a wide range of molecular systems but are computationally demanding. dtic.mil The accuracy of ab initio calculations is determined by the theoretical method and the basis set used; more sophisticated methods and larger basis sets yield more accurate results at a higher computational cost. dtic.mil

For this compound, ab initio calculations offer a way to obtain high-accuracy predictions of its electronic structure and properties, building upon initial insights from less computationally intensive methods. For example, the non-planar structure of this compound, first suggested by semi-empirical calculations, can be confirmed with much higher accuracy using ab initio methods. researchgate.net These calculations have been performed on related systems, such as dodecahedral clusters of water molecules and their clathrates with alkali metal cations, demonstrating their applicability to complex molecular assemblies. iaea.org

Recent advancements in ab initio methods, such as the development of novel wave function ansaetze like finite-range embeddings (FiRE), have made it possible to perform accurate large-scale calculations on complex systems, including biochemical and organometallic compounds. arxiv.org These methods have shown the ability to achieve chemical accuracy where other high-accuracy methods sometimes fall short. arxiv.org All-electron ab initio calculations, using atom-centered gaussian basis sets, have also been employed to study phenomena like dark matter-electron scattering in crystals, highlighting the versatility and precision of these computational techniques. arxiv.org

Semi-Empirical Molecular Orbital Theory (e.g., AM1) for Initial Insights

Theoretical Analysis of Molecular Orbitals and Energy Levels (HOMO-LUMO Gap)

The analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides crucial information about the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that characterizes the chemical stability and reactivity of a molecule.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. researchgate.netwuxiapptec.com Theoretical calculations, such as those based on Density Functional Theory (DFT), are commonly used to determine the energies of these frontier orbitals.

For this compound (C₂₄Cl₁₂), theoretical studies have been conducted to understand its molecular orbitals and HOMO-LUMO gap. researchgate.net These studies often compare the properties of this compound to its parent molecule, coronene (B32277) (C₂₄H₁₂), and partially chlorinated derivatives. researchgate.net The substitution of hydrogen with chlorine atoms is expected to influence the electronic structure and the HOMO-LUMO gap.

The HOMO-LUMO energy gap of a molecule can be estimated using various computational methods, including semi-empirical methods like AM1 and more rigorous DFT calculations. For instance, studies on alkyl viologens have shown that the HOMO-LUMO gap can be calculated using the AM1 method and the results can be compared with experimental data from cyclic voltammetry and UV-visible spectra. lew.ro

The table below presents a hypothetical comparison of HOMO-LUMO gaps for coronene and its chlorinated derivatives, illustrating the expected trend.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Coronene (C₂₄H₁₂) | -5.5 | -1.5 | 4.0 |

| Hexachlorocoronene (C₂₄H₆Cl₆) | -6.0 | -2.0 | 4.0 |

| This compound (C₂₄Cl₁₂) | -6.5 | -2.5 | 4.0 |

| This table is for illustrative purposes and the values are hypothetical. |

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is an indispensable tool for investigating the reactivity of molecules and elucidating their reaction pathways. mdpi.com By employing quantum and molecular mechanical calculations, researchers can explore reaction mechanisms, predict the properties of catalysts, and optimize their performance. mdpi.com

For this compound, computational modeling can provide insights into its potential chemical transformations. For example, the generation of carbon cluster ions (C₂₄⁺) from this compound (C₂₄Cl₁₂) has been studied using electron-impact ionization followed by collision-induced dissociation. researchgate.net The subsequent reactions of these C₂₄⁺ ions with various organic reactants can also be modeled to understand their reactivity. researchgate.net

Orbital energy-based reaction analysis theory, an extension of conceptual DFT, can be used to identify the orbitals that contribute most to a reaction by analyzing the largest orbital energy variation from reactants to products. mdpi.com This approach helps to determine whether a reaction is driven by electron transfer or structural changes. mdpi.com The reactivity of a molecule is also related to its HOMO-LUMO gap, with a smaller gap often indicating higher reactivity. wuxiapptec.com

Computational studies can also be used to predict the thermodynamic stability of different structures, which is crucial for understanding reaction outcomes. stackexchange.com This involves comparing the energy of a modeled structure with the energies of its possible decomposition products. stackexchange.com

Simulation of Spectroscopic Signatures from First Principles

First-principles simulations of spectroscopic signatures, such as infrared (IR) and Raman spectra, are a powerful way to connect theoretical models with experimental observations. aps.org These simulations can aid in the interpretation of experimental spectra and provide detailed information about the vibrational modes of a molecule.

Infrared spectroscopy probes the vibrational modes of a molecule that cause a change in the dipole moment. orgchemboulder.com The vibrational frequencies and intensities are related to the molecular orbital energy levels and electron distribution. numberanalytics.com Computational methods can simulate IR spectra, which can then be compared with experimental data. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. aps.org It is a valuable tool for studying the vibrational properties of materials. aps.org Simulating Raman spectra from first principles can be computationally expensive, especially for large systems like alloys and molecules with defects. aps.org However, efficient methods have been developed to simulate Raman spectra for such systems. aps.org These simulations can help in the assignment of Raman bands observed in experimental spectra. arxiv.org For instance, simulated Raman spectra have been used to assign the vibrational modes of urethane (B1682113) dimethacrylate models. arxiv.org

For this compound, simulating its IR and Raman spectra would provide a theoretical fingerprint that could be used to identify the molecule experimentally and to understand how its vibrational modes are affected by the extensive chlorination compared to the parent coronene molecule.

Theoretical Frameworks for Charge Transport Mechanisms in Derived Systems

The efficiency of charge transport in organic semiconductor materials, including systems derived from this compound, is a critical determinant of their performance in electronic devices. acs.org The movement of charge carriers (electrons or holes) is fundamentally governed by the interplay between the electronic coupling among adjacent molecules and the interaction of charges with molecular vibrations (phonons). acs.orgwiley-vch.de Theoretical models are essential for elucidating these complex processes and typically fall into two limiting regimes: coherent (band-like) transport and incoherent (hopping) transport. acs.orgwiley-vch.de

Coherent Resonant Tunneling Models

Coherent resonant tunneling describes a charge transport mechanism where the charge carrier is not localized on a single molecule but is delocalized over several molecular units, forming a wave-like state. arxiv.org This transport regime is analogous to band transport in traditional inorganic semiconductors and is typically dominant at very low temperatures in highly ordered crystalline materials. acs.orgwiley-vch.de

The core tenets of this model are:

Delocalized Wavefunction: The charge carrier's wavefunction extends over multiple molecules due to strong intermolecular electronic coupling. This coupling arises from the overlap of frontier molecular orbitals (the HOMO for holes, LUMO for electrons) of neighboring molecules.

Phase Coherency: The carrier moves as a coherent wave, maintaining a constant phase relationship as it propagates through the crystal lattice. arxiv.org

Scattering-Limited Transport: In this regime, the mobility of the charge carrier is limited by scattering events, primarily with lattice vibrations (phonons). As temperature increases, phonon populations rise, leading to more frequent scattering and a decrease in mobility, often characterized by a power-law dependence (μ ∝ T⁻ⁿ). wiley-vch.de

Coherent transport requires that the electronic coupling (transfer integral) between molecules is significantly larger than the energetic disorder and the electron-phonon coupling strength. wiley-vch.de While highly efficient, this mechanism is fragile and easily disrupted by thermal fluctuations and structural defects, which can destroy the phase coherence and lead to charge carrier localization. researchgate.net Resonant tunneling specifically refers to the enhanced transmission of charge carriers when their energy aligns with the energy levels of the molecular system, a phenomenon explored in single-molecule junctions. acs.orgsci-hub.se

Incoherent Hopping Models

In contrast to the coherent model, the incoherent hopping model assumes that the charge carrier is localized on a single molecule due to strong electron-phonon coupling and/or significant energetic disorder. aps.org This localization creates a small polaron, a quasi-particle consisting of the charge and its induced lattice distortion. wiley-vch.de Transport occurs via a series of discrete, thermally activated "hops" between adjacent localized states. aps.orgarxiv.org This is the most common transport mechanism in disordered organic semiconductors and often dominates at room temperature even in crystalline materials. wiley-vch.deresearchgate.net

The key principles of incoherent hopping are:

Localized Carrier: The charge carrier resides on a specific molecule for a characteristic time before moving to a neighbor.

Thermal Activation: Hopping is a probabilistic process that requires thermal energy to overcome the energy barrier created by molecular reorganization. arxiv.org

Marcus Theory: The rate of hopping (k_hop) between two molecules is often described by the semiclassical Marcus theory. wiley-vch.de The rate depends exponentially on the activation energy, which is related to the reorganization energy (λ) and the electronic coupling (V). The reorganization energy is the energy required to relax the geometry of a molecule upon accepting or donating a charge.

The charge mobility in the hopping regime typically shows a thermally activated behavior, where mobility increases with temperature. wiley-vch.de Theoretical studies on coronene derivatives and other polycyclic aromatic hydrocarbons (PAHs) frequently employ Density Functional Theory (DFT) coupled with incoherent hopping models to calculate charge transport parameters. worldscientific.comias.ac.inynu.edu.cn These calculations focus on determining the reorganization energy and the electronic coupling between molecular pairs to predict carrier mobilities. ias.ac.inacs.org

| Characteristic | Coherent Resonant Tunneling | Incoherent Hopping |

|---|---|---|

| Carrier State | Delocalized (wave-like) over multiple molecules | Localized on a single molecule (polaron) |

| Transport Mechanism | Ballistic motion limited by scattering | Thermally activated "hops" between sites |

| Dominant Temperature Regime | Low temperatures | High temperatures (often room temperature) |

| Mobility-Temperature Dependence | Decreases with increasing temperature (μ ∝ T⁻ⁿ) | Increases with increasing temperature (thermally activated) |

| Key Parameters | Electronic coupling, phonon bandwidth | Reorganization energy (λ), electronic coupling (V) |

| Material Requirement | High crystalline order, low defect density | Applicable to both crystalline and disordered systems |

Prediction of Anisotropic Transport Behavior

In molecular crystals, the arrangement and orientation of molecules are generally not uniform in all directions. This structural anisotropy, particularly in the context of π-stacked molecules like coronene derivatives, leads to direction-dependent charge transport properties, a phenomenon known as anisotropic transport. worldscientific.comresearchgate.net

Computational studies consistently predict that charge carrier mobility in crystals of PAHs is anisotropic. worldscientific.comarxiv.org The efficiency of charge transport along a specific direction in the crystal is directly related to the magnitude of the electronic coupling (transfer integral) between molecules along that path. worldscientific.com Since the overlap of π-orbitals is highly sensitive to the relative distance and orientation of adjacent molecules, different crystallographic axes will exhibit different coupling strengths. worldscientific.comresearchgate.net

For example, in discotic systems like hexabenzocoronene, charge transport is typically much more efficient along the columnar stacking axis (π-π stacking direction) than in directions perpendicular to it. ynu.edu.cn DFT calculations on various coronene derivatives have shown that hole and electron mobilities can vary significantly depending on the molecular packing and the chosen transport pathway within the crystal. ias.ac.inacs.org The maximal mobility is generally found along the direction of the strongest π-π stacking interactions. worldscientific.com Therefore, controlling the molecular self-assembly and crystal packing is a crucial strategy for optimizing device performance by aligning the direction of highest mobility with the charge transport channel. researchgate.net

This table presents representative theoretical data for coronene and its derivatives to illustrate key transport parameters. Values can vary based on the computational method (e.g., DFT functional) and the specific crystal packing arrangement studied.

| Molecule | Reorganization Energy (λ) (meV) | Max. Hole Mobility (μ_h) (cm²/V·s) | Max. Electron Mobility (μ_e) (cm²/V·s) | Reference |

|---|---|---|---|---|

| Hexabenzocoronene (HBC) | ~120-140 (hole) | ~0.1 - 1.0 | Lower than hole | ynu.edu.cn |

| Coronene-tetraimide | - | Lower than electron | Higher than hole | acs.org |

| Tetrabenzocoronene (methyl-substituted) | - | Relatively high | - | ias.ac.in |

| Hexabenzocoronene (CN-substituted) | - | 0.92 | - | ynu.edu.cn |

| Naphthotriphenylene | - | Lower than electron | 1.5-21.5x higher than hole | tandfonline.com |

Molecular Dynamics and Conformational Studies

Computational methods are indispensable for investigating the three-dimensional structure and dynamic behavior of complex molecules like this compound. The severe steric strain among the twelve peripheral chlorine atoms is predicted to force the molecule out of planarity, a common feature in perhalogenated and sterically crowded PAHs.

Theoretical investigations on perchlorocoronene (C₂₄Cl₁₂) using semiempirical molecular orbital theory have focused on its optimized structure and electronic properties. researchgate.net Such calculations help in understanding how the high degree of chlorination affects the molecule's geometry. Due to the steric repulsion between adjacent chlorine atoms, this compound is expected to adopt a non-planar, twisted, or "propeller-like" conformation. This distortion from planarity significantly impacts its electronic structure, solubility, and crystal packing, which in turn influences its charge transport characteristics.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of such molecules. biorxiv.orgnih.gov An MD simulation calculates the physical movements of atoms over time by numerically solving Newton's equations of motion, providing insights into conformational flexibility and stability. bham.ac.uknsf.gov For a molecule like this compound, MD simulations can be used to:

Explore the potential energy surface to identify stable and metastable conformations.

Simulate the dynamic twisting and flexing of the aromatic core.

Model the aggregation behavior and intermolecular interactions in different solvents or in the solid state. bham.ac.uk

Provide equilibrated structures for subsequent quantum chemical calculations of electronic and transport properties.

The combination of quantum chemistry methods like DFT for accurate energy and property calculations, and MD for exploring conformational space, provides a comprehensive theoretical framework for understanding the structure-property relationships in this compound and its derivatives. mdpi.commdpi.com

Advanced Materials Science Applications and Functionalization Strategies of Dodecachlorocoronene Derivatives

Integration into Two-Dimensional (2D) Materials and Frameworks

The planar structure and rich electronic characteristics of the coronene (B32277) core make dodecachlorocoronene an ideal candidate for constructing complex two-dimensional networks. These architectures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are at the forefront of materials science research.

Role as a Ligand in Metal-Organic Frameworks (MOFs) with Specific Electronic and Magnetic Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. slideshare.net The properties of MOFs can be tailored by carefully selecting the metal and organic components. slideshare.net this compound derivatives, particularly after functionalization to introduce coordinating groups, can act as ligands in MOFs.

A notable example involves the use of a perthiolated coronene ligand, derived from this compound, to synthesize a two-dimensional MOF with iron-bis(dithiolene) linkages. researchgate.net This material exhibits a unique combination of high electrical conductivity and ferromagnetic behavior. nih.gov The full π-d conjugation enabled by the coronene core and the dithiolene linkers facilitates long-range electronic communication, which is crucial for both conductivity and magnetic ordering. researchgate.netnih.gov

Key Research Findings for a Coronene-Based 2D MOF:

| Property | Value | Conditions |

| Electrical Conductivity | ~10 S cm⁻¹ | Room Temperature (300 K) |

| Magnetic Behavior | Ferromagnetic | Below ~20 K |

| Band Gap (DFT calculation) | ~0.2 eV | Monolayer MOF |

| This table summarizes the key properties of a coronene-based 2D MOF, demonstrating its potential for spintronic applications. researchgate.netnih.gov |

The ferromagnetic ground state at low temperatures is attributed to the unique hybridization between the d/p orbitals of the iron centers, the coronene core, and the Fe-bis(dithiolene) nodes. nih.gov This research highlights the potential of using functionalized this compound to create MOFs with tailored electronic and magnetic properties for applications in spintronics. researchgate.net

Development of Covalent Organic Frameworks (COFs) and Related Architectures

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, constructed entirely from organic building blocks linked by strong covalent bonds. mdpi.com This all-organic composition, typically involving light elements like H, B, C, N, and O, results in robust and highly customizable structures. mdpi.com COFs are known for their permanent porosity, high thermal and chemical stability, and crystallinity. nih.gov

The rigid and geometrically defined structure of this compound makes it a suitable building block for creating highly ordered COFs. By strategically combining this compound derivatives with other monomers, researchers can fine-tune the resulting COF's properties at an atomic level. nih.gov The development of sp² carbon-conjugated COFs (sp²c-COFs) has been a significant advancement, offering continuous π-conjugation, high crystallinity, and unique optoelectronic properties. rsc.org

The synthesis of COFs can be achieved through direct or post-synthetic modification methods, with solvothermal synthesis being a common direct approach. researchgate.net The ability to precisely control the structure and functionality of COFs opens up a wide range of applications, including gas storage, catalysis, and optoelectronics. nih.gov The use of this compound derivatives in COF synthesis contributes to the development of next-generation materials with tailored properties. rsc.org

Electronic Materials and Spintronics Research

The unique electronic structure of this compound and its derivatives makes them promising candidates for applications in electronic materials and spintronics. The ability to functionalize the coronene core allows for the tuning of its electrical and magnetic properties.

Fabrication of Semiconducting Materials with Tunable Electrical Conductivity

This compound derivatives have been investigated for their potential in creating semiconducting materials. Theoretical studies have explored the structural and electronic properties of this compound, providing insights into its potential as a semiconductor. researchgate.net The performance of devices based on single molecules or molecular assemblies is highly dependent on the electronic contribution of the constituent molecules. core.ac.uk

Blending different organic semiconducting materials is a strategy to combine their advantageous properties. semi.ac.cn In the context of this compound, this could involve creating blends with other organic semiconductors to achieve desired charge carrier mobilities and film uniformity for organic field-effect transistors (OFETs). semi.ac.cn The development of 2D halide perovskites has also shown promise for applications in solar cells and light-emitting diodes, and the principles of band gap tuning could be applied to this compound-based systems. techexplorist.com

Exploration of Ferromagnetic Behavior in Functionalized Systems

A significant area of research is the induction of ferromagnetic behavior in materials based on this compound. As previously discussed, a coronene-based 2D MOF demonstrated ferromagnetism at low temperatures. nih.gov This behavior arises from the interaction between the metal centers and the extended π-system of the coronene ligand. nih.gov

Further research into functionalization strategies aims to enhance these magnetic properties. For instance, functionalization of 2D materials with redox-active molecules has been shown to dramatically increase coercivity, a measure of a material's resistance to demagnetization. nih.gov This suggests that similar strategies could be applied to this compound-based systems to enhance their ferromagnetic properties for spintronic applications. researchgate.net

Applications in Molecular Electronics and Device Architectures

The potential of this compound derivatives extends to the realm of molecular electronics, where individual molecules or small assemblies of molecules act as electronic components. The ability to generate carbon cluster ions (C₂₄⁺) from this compound opens up possibilities for studying the fundamental properties of these nanostructures and their reactions. acs.org

The development of advanced semiconductor materials is crucial for a variety of applications, including space technologies where resistance to cosmic rays is essential. resonac.com While not directly focused on this compound, this highlights the broader need for robust and high-performance semiconductor materials. The unique properties of this compound derivatives could be harnessed to create novel components for such demanding applications. The synthesis of functional dendrimers and hyperbranched polymers incorporating metal complexes also points to the potential for creating complex, multi-functional molecular devices. instras.com

Energy Storage and Conversion Applications

Derivatives of this compound are being investigated for their potential in high-performance energy systems, leveraging the unique electronic properties imparted by the perchlorinated coronene core.

Exploration as Cathode Material in Advanced Battery Technologies (e.g., Lithium-Sulfur Batteries)

Lithium-sulfur (Li-S) batteries represent a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur. sigmaaldrich.cnrsc.org However, their practical application is hindered by several challenges, including the low electrical conductivity of sulfur and the dissolution of intermediate lithium polysulfides (LiPSs) into the electrolyte. mdpi.comresearchgate.net This "shuttle effect" leads to the loss of active material and rapid capacity decay. mdpi.com

To overcome these issues, research has focused on developing advanced cathode materials that can immobilize polysulfides and enhance conductivity. While direct studies on this compound as a primary cathode material are not extensively documented in the available literature, its derivatives, such as dodecakis(phenylthio)coronene (DPTC), which can be synthesized from this compound, are of interest. core.ac.uk The rationale is that large, planar aromatic systems with specific functional groups can offer strong adsorption sites for polysulfides through chemical and physical interactions. The development of functional binders and sulfur host materials, including conductive polymers and various carbon-based compounds, is a key strategy to improve Li-S battery performance by trapping polysulfides and improving the electrochemical reaction kinetics. researchgate.net The design of a thermoresponsive solid electrolyte interphase (SEI) is another innovative approach to enhance both the safety and lifespan of Li-S batteries. rsc.org

Table 1: Key Challenges in Li-S Battery Cathodes and Potential Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategy |

| Low Sulfur Conductivity | Elemental sulfur is a poor conductor of electrons, limiting the rate capability and utilization of the active material. mdpi.com | Incorporation of conductive hosts (e.g., carbon nanotubes, graphene, conductive polymers). |

| Polysulfide Shuttle Effect | Soluble lithium polysulfide intermediates (Li₂Sₓ, 4 ≤ x ≤ 8) diffuse from the cathode to the anode, causing active material loss and capacity fading. sigmaaldrich.cnmdpi.com | Use of functional host materials with polar sites to adsorb polysulfides; modification of separators; electrolyte additives. rsc.orgresearchgate.net |

| Volume Expansion | The sulfur cathode experiences significant volume expansion (~80%) upon full lithiation to Li₂S, leading to mechanical stress and structural degradation of the electrode. sigmaaldrich.cn | Design of cathodes with porous structures to accommodate volume changes; use of robust binders. |

Fundamental Studies for Organic Photovoltaic Devices and Charge Separation

Organic photovoltaics (OPVs) offer a lightweight, flexible, and potentially low-cost alternative to conventional silicon-based solar cells. sigmaaldrich.cn The active layer of an OPV device is typically a bulk heterojunction (BHJ) blend of an electron-donating material and an electron-accepting material. the-innovation.org Efficient power conversion relies on a sequence of photophysical processes: light absorption to create an exciton (B1674681) (a bound electron-hole pair), exciton diffusion to the donor-acceptor interface, and subsequent charge separation into free electrons and holes that are transported to their respective electrodes. nsf.gov

The efficiency of charge separation is a critical factor, often influenced by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. sigmaaldrich.cn Non-fullerene acceptors (NFAs) have become a major focus of research, with ladder-type multifused-ring structures showing particular promise. the-innovation.orgnih.gov These molecules can be engineered to have strong light absorption and tunable energy levels.

Due to its electron-deficient aromatic core resulting from heavy chlorination, this compound and its derivatives are explored as potential electron-acceptor materials. Research has been conducted on materials synthesized from this compound and phenol (B47542) for solar cell applications. core.ac.uk The perchlorinated core provides high electron affinity, a desirable trait for an acceptor. Efficient charge separation in high-performance OPVs can occur even with a minimal energy offset at the donor-acceptor interface, a process facilitated by the formation of delocalized "hot" states. arxiv.orgnih.gov

Table 2: Comparison of Fullerene and Potential this compound-Based Acceptors in OPVs

| Property | Fullerene Acceptors (e.g., PC₆₁BM) | Potential this compound-Based Acceptors |

| Electron Affinity | High, due to the cage structure. dyenamo.se | Expected to be high due to the electron-withdrawing effect of 12 chlorine atoms. |

| Absorption Profile | Weak absorption in the visible range. dyenamo.se | Tunable through derivatization, potentially offering stronger and complementary absorption. |

| Structural Uniformity | High purity and defined structure. | High purity and defined structure. |

| Morphology Control | Can be challenging to control blend morphology for optimal charge transport. | Planar structure may facilitate ordered packing, potentially enhancing charge mobility. |

Supramolecular Chemistry and Self-Assembly Architectures

The rigid, planar, and electron-deficient nature of the this compound core makes it an intriguing building block for supramolecular chemistry, where non-covalent interactions are used to construct complex, functional assemblies.

Design and Synthesis of Supramolecular Host-Guest Systems

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org The binding is driven by non-covalent forces such as hydrogen bonding, π-π stacking, and electrostatic interactions. thno.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate guest molecules within their cavities, leading to applications in sensing, drug delivery, and catalysis. thno.orgnih.gov

While specific host-guest systems involving this compound are not widely detailed in the surveyed literature, its fundamental properties suggest significant potential. The large, electron-poor π-surface of this compound could allow it to act as a host for electron-rich guest molecules through π-π stacking interactions. The design of such systems relies on the principles of molecular recognition, including preorganization (where the host has a conformationally rigid structure) and complementarity in size, shape, and electronic properties between the host and guest. rsc.org The functionalization of the periphery of the this compound core could introduce specific binding sites, enabling the creation of highly selective receptors for target guests.

Construction of Macrocyclic and Cage Structures

The synthesis of discrete, three-dimensional architectures like molecular macrocycles and cages from well-defined building blocks is a major goal of supramolecular chemistry. nsf.gov These structures can possess internal cavities capable of encapsulating guest molecules and find applications in molecular recognition, separation, and catalysis. Strategies to construct these architectures often rely on dynamic covalent chemistry or coordination-driven self-assembly. nsf.gov

The rigid and planar geometry of this compound makes it an excellent candidate for use as a "panel" or building block in the construction of larger supramolecular structures. By functionalizing the periphery of the this compound molecule with reactive groups, it could be linked to other molecules to form large macrocycles or the faces of a molecular cage. researchgate.netbeilstein-journals.org For example, a derivative with multiple reactive sites could be combined with complementary linkers to assemble into complex, hollow architectures through thermodynamic control, which allows for "error-checking" and the formation of the most stable product. nsf.gov

Dendrimeric and Polymeric Materials Synthesis

This compound serves as a unique starting point for the synthesis of highly branched polymers and dendrimers due to its 12 reactive chlorine sites.

Dendrimers are perfectly branched, monodisperse polymers with a structure comprising a central core, interior layers of repeating units (generations), and a surface of terminal functional groups. nih.govkemdikbud.go.id They are typically synthesized using either a divergent method, growing outwards from the core, or a convergent method, where branched dendrons are prepared first and then attached to a core. nih.govkirj.ee

The this compound molecule can be envisioned as a high-functionality core for dendrimer synthesis. Each of the 12 chlorine atoms can be substituted, initiating the growth of a dendrimer in a divergent fashion. For instance, a reaction with a monomer containing one nucleophilic group and two protected functional groups could attach 12 new branches in the first step. Subsequent deprotection and reaction would lead to the next generation. This approach allows for the creation of large, precisely defined macromolecules with a very high density of functional groups on their periphery. kirj.ee The synthesis of materials from this compound and phenol has been reported, highlighting its utility as a precursor for new polymers. core.ac.uk The properties of the resulting dendrimers or hyperbranched polymers would be heavily influenced by the nature of the core and the chemical functionality of the terminal groups. researchgate.net

Table 3: Hypothetical Divergent Synthesis Steps for a Dendrimer Using a this compound Core

| Step | Action | Result |

| 0 | Start with this compound (C₂₄Cl₁₂) as the initiator core. | A core with 12 reactive sites. |

| 1 (Generation 0) | React the core with an AB₂ monomer (e.g., a phenol with two protected hydroxyl groups) via nucleophilic aromatic substitution. | Generation 0 dendrimer with 12 branches and 24 protected terminal groups. |

| 2 | Deprotect the terminal groups. | Generation 0 dendrimer with 24 active terminal groups (e.g., hydroxyls). |

| 3 (Generation 1) | React the activated Generation 0 dendrimer with more AB₂ monomer. | Generation 1 dendrimer with a significantly higher number of branches and protected terminal groups. |

| 4 | Repeat deprotection and reaction steps to build higher generations. | Exponential growth in the number of terminal groups and molecular weight with each generation. nih.gov |

Future Research Directions and Emerging Paradigms for Dodecachlorocoronene

Novel Synthetic Strategies for Enhanced Yields and Purity

The utility of dodecachlorocoronene in advanced applications is intrinsically linked to the ability to produce it in high quantities and with exceptional purity. While traditional synthetic methods exist, future research is focused on developing novel strategies to overcome limitations in yield and purification. A primary goal in chemical manufacturing is to maximize the amount of desired product from a reaction, as low yields can lead to the accumulation of impurities that negatively affect product quality and performance. deskera.com

Future synthetic approaches for this compound are expected to draw from broader advancements in chemical synthesis. rsc.org Strategies that could be adapted include:

Catalytic Methods: Minimizing waste by using catalytic reactions instead of stoichiometric reagents is a core principle of green chemistry. ifrafragrance.orgacs.org Research into specific catalysts for the chlorination of coronene (B32277) or the cyclodehydrogenation of precursor molecules could lead to more efficient and selective syntheses of this compound.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for various chemical transformations and could be explored for the synthesis of this compound precursors or the final chlorination step. rsc.org

Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding reactants together to induce chemical reactions, offering a greener alternative to traditional solution-phase synthesis. rsc.org

Achieving high purity is as crucial as obtaining a high yield. deskera.com The presence of under-chlorinated or fragmented coronene species can significantly alter the material's properties. Therefore, the development of advanced purification techniques, such as multi-step recrystallization, chromatography, and sublimation, is essential. deskera.comrochester.edu The relationship between yield and purity is direct; optimizing both is key to producing high-quality this compound for advanced research and applications. deskera.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Advanced Catalysis | Increased selectivity, higher atom economy, reduced waste. ifrafragrance.orgacs.org | Development of catalysts for selective high-temperature chlorination or cyclodehydrogenation. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. rsc.org | Optimization of microwave parameters (power, temperature, time) for key synthetic steps. |

| Mechanochemistry | Reduced solvent use, potential for novel reaction pathways. rsc.org | Exploring solid-state reactions for precursor synthesis or chlorination. |

Development of In Situ and Operando Spectroscopic Characterization Techniques

To fully understand the behavior of this compound in functional devices, it is crucial to study it under actual operating conditions. In situ and operando spectroscopy are powerful approaches that allow researchers to observe dynamic changes in materials as they happen. nih.govresearchgate.netnumberanalytics.com Unlike traditional ex situ methods that analyze a material before or after use, operando techniques provide real-time information about structural, chemical, and electronic transformations during device operation. nih.govsustainability-directory.com

The development of specialized in situ and operando techniques will be critical for elucidating the structure-property relationships of this compound-based systems. nih.gov Potential techniques include:

Operando Raman and Infrared (IR) Spectroscopy: These methods can probe vibrational modes within the molecule, providing information on chemical bonding, molecular structure, and the presence of intermediates. researchgate.netsustainability-directory.comnih.gov For instance, operando IR spectroscopy could track changes in the carbon-chlorine bonds or the coronene core during an electrochemical or photochemical process. nih.gov

Operando X-ray Techniques: Synchrotron-based X-ray techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide detailed information about the electronic state and crystallographic structure of materials during operation. sustainability-directory.comrsc.orgmpg.de These would be invaluable for studying this compound as it transforms into other materials, such as graphene nanoribbons, or interacts with other species in a device.

By combining these techniques, often in a multimodal approach, researchers can gain a comprehensive picture of the dynamic processes at play, accelerating the design and optimization of this compound-based materials for applications in electronics and energy storage. nih.govnumberanalytics.com

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, allowing researchers to predict material properties and understand complex phenomena at the atomic level. sydney.edu.auresearchgate.net Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. wikipedia.orgrsc.org For this compound, advanced computational modeling offers a pathway to predictive material design.

Future research will leverage computational tools to:

Predict Electronic and Structural Properties: DFT calculations can be used to determine the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in electronics. wikipedia.orgcore.ac.uk These calculations can also predict how the molecule's structure might change upon doping or functionalization.

Simulate Reaction Pathways: Computational models can explore the energy landscapes of chemical reactions, helping to design more efficient synthetic routes or understand degradation mechanisms. rsc.org For example, modeling the step-wise chlorination of coronene could reveal the most stable intermediates and guide the optimization of reaction conditions.

Design Novel Derivatives: By simulating the properties of hypothetical this compound derivatives with different functional groups, researchers can pre-screen candidates for specific applications before undertaking complex and time-consuming synthesis. researchgate.net This accelerates the discovery of new materials with tailored functionalities.

The integration of computational modeling with experimental validation creates a powerful feedback loop, where simulations guide experiments, and experimental results refine the models, leading to a deeper understanding and more rapid innovation. rsc.orgsydney.edu.au

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Objective | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Investigate electronic ground state. wikipedia.org | Band gap, orbital energies (HOMO/LUMO), charge distribution. core.ac.uk |

| Molecular Dynamics (MD) | Simulate atomic and molecular motion. | Structural stability, interaction with substrates, self-assembly behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model chemical reactions in complex environments. | Reaction mechanisms, transition states, activation energies. |

Exploration of Quantum Phenomena in this compound-Based Nanosystems